BenchChemオンラインストアへようこそ!

Echinomycin

Cancer Stem Cell HIF-1α Inhibition Acute Myeloid Leukemia

Echinomycin (Quinomycin A, CAS 512-64-1) is a high-purity (≥98%) cyclic peptide antibiotic and DNA bis-intercalator. It is the definitive tool for research requiring potent, selective HIF-1α inhibition. Its unique mechanism directly blocks HIF-1α binding to the hypoxia response element, providing a picomolar IC₅₀ of 29.4 pM against cancer stem cells, which is not achievable with mono-intercalators or upstream HIF inhibitors. This compound is a benchmark for studying DNA bis-intercalation thermodynamics, as its 8.5-fold stronger DNA affinity compared to Triostin A and unique entropically driven binding profile are well-characterized. For preclinical studies targeting AML leukemia-initiating cells or MRSA, Echinomycin provides a critical selectivity window validated in vivo, making it an essential asset for translational research programs.

Molecular Formula C51H64N12O12S2
Molecular Weight 1101.3 g/mol
Cat. No. B7801832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinomycin
Molecular FormulaC51H64N12O12S2
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
InChIInChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37-,38-,39-,40+,51?/m0/s1
InChIKeyAUJXLBOHYWTPFV-VITLIGDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.

Echinomycin (Quinomycin A) Compound Profile: A DNA Bis-Intercalator for HIF-1α Inhibition Research


Echinomycin (Quinomycin A; CAS 512-64-1) is a cyclic peptide antibiotic of the quinoxaline family that functions as a sequence-selective DNA bis-intercalator [1]. Its primary research application stems from its ability to potently inhibit the DNA-binding activity of hypoxia-inducible factor-1 alpha (HIF-1α) [2], a transcription factor central to cancer stem cell maintenance and tumor hypoxia adaptation. Unlike mono-intercalators, its bifunctional binding mode imparts unique thermodynamic properties, characterized by an entropically driven association with DNA (ΔG° = -7.6 kcal mol⁻¹, ΔH = +3.8 kcal mol⁻¹, ΔS = +38.9 cal mol⁻¹ K⁻¹ at 20°C) [3].

Critical Distinctions: Why Echinomycin Cannot Be Substituted with Common DNA Intercalators or HIF Inhibitors


Simple substitution of Echinomycin with other DNA intercalators (e.g., Actinomycin D) or alternative HIF-1 pathway inhibitors (e.g., small molecule hydroxylase inhibitors) is not scientifically justifiable due to fundamental mechanistic and quantitative differences. Echinomycin's unique bis-intercalation geometry induces specific DNA conformational changes, including Hoogsteen base-pairing, that are not replicated by mono-intercalators [1]. Critically, its potency against cancer stem cells (CSCs) is established in the low picomolar range (IC₅₀ = 29.4 pM) [2], a concentration approximately three orders of magnitude lower than that required for HIF-1α inhibition in other cellular contexts (IC₅₀ = 22.7 nM) [3], indicating a specific and highly potent effect on CSC subpopulations not shared by in-class analogs. Furthermore, its thioacetal bridge (versus the disulfide of Triostin A) [4] and specific side-chain stereochemistry dictate sequence selectivity and biological activity profiles that are not interchangeable.

Quantitative Differentiation of Echinomycin from Key Comparators: A Data-Driven Selection Guide


Picomolar Potency in Selectively Eliminating Cancer Stem Cells (CSCs)

Echinomycin exhibits exceptional potency in eliminating cancer stem cells, with an IC₅₀ of 29.4 pM against CSCs [1], which is 10-fold more effective at the functional level (colony-forming unit assay) in eliminating AML stem cells compared to its effect on bulk blast cells [2]. This potency is three orders of magnitude greater than its IC₅₀ for HIF-1α inhibition in other cellular contexts (22.7 nM) [3], underscoring its specific and highly potent effect on CSC subpopulations.

Cancer Stem Cell HIF-1α Inhibition Acute Myeloid Leukemia

Superior In Vivo Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In a direct head-to-head comparison against vancomycin, the clinical gold standard for MRSA, echinomycin demonstrates significantly greater in vitro and in vivo potency. Echinomycin exhibits 2-fold lower MIC₉₀ values and 4-fold lower MBC₉₀ values than vancomycin against clinical MRSA isolates [1]. Crucially, in a mouse model of acute peritoneal infection, the 50% effective dose (ED₅₀) of echinomycin is at least 7-fold lower than that of vancomycin [2]. For specific strains, echinomycin achieves an ED₅₀ of 0.5 mg/kg compared to vancomycin's 5.4-10.7 mg/kg [3].

Antibacterial MRSA In Vivo Efficacy

Substantially Higher DNA-Binding Affinity and Thermodynamic Profile Compared to Triostin A

Echinomycin and its close structural analog, Triostin A, differ by only a single bond in their cross-bridge (thioacetal vs. disulfide). However, this minor structural change yields a profound difference in DNA-binding thermodynamics. In a solvent-partition assay, echinomycin exhibits a partition coefficient of 111 ± 4, whereas Triostin A exhibits a partition coefficient of 943 ± 23 [1]. The nearly 8.5-fold difference reflects echinomycin's significantly stronger affinity for the aqueous DNA phase. Calorimetric analysis confirms echinomycin's binding is entropically driven with ΔG° = -7.6 kcal mol⁻¹, ΔH = +3.8 kcal mol⁻¹, and ΔS = +38.9 cal mol⁻¹ K⁻¹ at 20°C [2].

DNA Binding Bis-Intercalation Structure-Activity Relationship

Greater Potency in RNA Synthesis Inhibition Compared to Actinomycin D

Echinomycin is a more potent inhibitor of RNA synthesis than Actinomycin D, a widely used transcriptional inhibitor. In Bacillus megaterium, echinomycin is approximately 4-5 times more potent than actinomycin D, as judged by the relative concentrations required to halt the incorporation of radiolabeled uridine into nascent RNA [1]. This difference in potency provides a quantitative basis for selecting echinomycin over actinomycin D in experiments where minimizing drug concentration is critical.

RNA Synthesis Inhibition Transcriptional Inhibitor Potency

Recommended Procurement and Research Applications for Echinomycin Based on Quantified Performance


Selective Targeting of Cancer Stem Cells (CSCs) in Hematological Malignancies

Echinomycin is uniquely suited for ex vivo and in vivo studies aimed at eliminating leukemia-initiating cells (LICs) in Acute Myeloid Leukemia (AML). Its picomolar IC₅₀ (29.4 pM) against CSCs [1] and proven 10-fold selectivity over bulk AML blasts [2] provide a quantifiable therapeutic window. Preclinical models demonstrate that echinomycin cures 40-60% of mice with relapsed AML without adverse effects on normal hematopoietic stem cells, as confirmed by competitive repopulation assays [3].

Potent Anti-MRSA Research in In Vivo Infection Models

For research into novel treatments for methicillin-resistant Staphylococcus aureus (MRSA), echinomycin is a high-potency lead compound. Its 7-fold lower ED₅₀ in vivo compared to vancomycin [4] makes it a compelling candidate for further preclinical development, particularly for studying its mechanism against vancomycin-intermediate and resistant strains.

High-Affinity DNA Bis-Intercalation for Biophysical and Structural Studies

Echinomycin is the preferred tool compound for investigating the biophysics of DNA bis-intercalation. Its well-characterized thermodynamic profile (ΔG° = -7.6 kcal mol⁻¹, ΔH = +3.8 kcal mol⁻¹, ΔS = +38.9 cal mol⁻¹ K⁻¹) [5] and 8.5-fold stronger DNA affinity compared to its close analog Triostin A [6] make it a benchmark molecule for studying sequence-specific DNA recognition, conformational changes (e.g., Hoogsteen base-pairing), and the energetics of ligand-DNA interactions.

Investigating HIF-1α-Mediated Transcription in Hypoxia Research

Echinomycin serves as a specific chemical probe for dissecting the HIF-1α transcriptional pathway. Its mechanism—directly blocking HIF-1α binding to the hypoxia response element (HRE) on DNA [7]—distinguishes it from other HIF inhibitors that act upstream (e.g., translation or hydroxylation). Researchers should note the context-dependent potency, with a reported IC₅₀ of 22.7 nM in some cell-based assays [8], to design experiments that accurately dissect HIF-1 dependent from independent effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Echinomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.